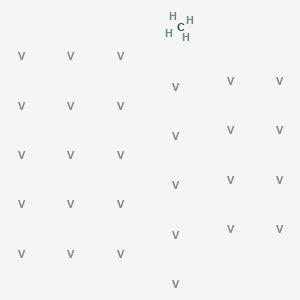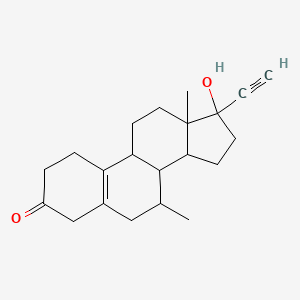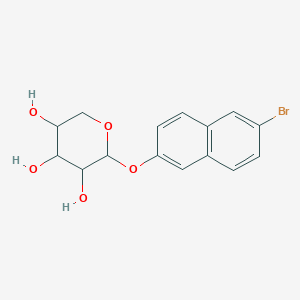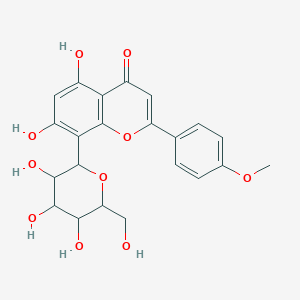
methane;vanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methane;vanadium is a compound that involves the interaction between methane (CH₄) and vanadium (V), a transition metal. Methane is the simplest alkane and a major component of natural gas, while vanadium is known for its multiple oxidation states and catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of methane;vanadium compounds typically involves the activation of methane by vanadium-based catalysts. One common method is the thermal activation of methane by vanadium boride cluster cations (VBₙ⁺, where n = 3–6). This process involves dehydrogenation of methane under thermal collision conditions . Another method involves the use of vanadium oxide cluster anions (V₂O₅)NO⁻ (N = 1–18), which can activate methane at low temperatures .
Industrial Production Methods
Industrial production of vanadium compounds often involves the extraction of vanadium from minerals such as vanadinite and carnotite. The vanadium is then processed into various forms, including vanadium pentoxide (V₂O₅), which can be used as a catalyst for methane activation. Methods such as sol-gel, hydrothermal synthesis, and chemical vapor deposition are commonly used to produce high-purity vanadium compounds .
化学反应分析
Types of Reactions
Methane;vanadium compounds undergo several types of chemical reactions, including:
Oxidation: Methane can be oxidized by vanadium oxides to form methanol or formaldehyde.
Reduction: Vanadium compounds can be reduced by methane, leading to the formation of lower oxidation state vanadium species.
Substitution: Methane can undergo substitution reactions with vanadium compounds, resulting in the formation of various organovanadium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include vanadium oxides (e.g., V₂O₅), vanadium borides, and other vanadium-based catalysts. Reaction conditions often involve high temperatures and controlled atmospheres to facilitate the activation of methane .
Major Products
The major products formed from these reactions include methanol, formaldehyde, and various organovanadium compounds
科学研究应用
Methane;vanadium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including the activation and functionalization of methane.
Biology: Studied for their potential role in biological processes, such as enzyme catalysis and metabolic pathways.
Medicine: Investigated for their potential therapeutic applications, including as anti-cancer agents and in the treatment of diabetes.
Industry: Used in the production of chemicals, fuels, and materials, including the synthesis of methanol and other valuable chemicals
作用机制
The mechanism of action of methane;vanadium compounds involves the activation of methane through interactions with vanadium-based catalysts. This process typically involves the cleavage of the C-H bond in methane, followed by the formation of various intermediates and products. Molecular targets include the methane molecule itself and various reactive intermediates formed during the reaction. Pathways involved in the mechanism include hydrogen-atom transfer (HAT) and proton-coupled electron transfer (PCET) reactions .
相似化合物的比较
Methane;vanadium compounds can be compared with other similar compounds, such as:
Methane;nickel: Nickel-based catalysts are also used for methane activation, but they often require higher temperatures and pressures compared to vanadium-based catalysts.
Methane;platinum: Platinum-based catalysts are highly effective for methane activation but are more expensive and less abundant than vanadium.
Methane;iron: Iron-based catalysts are another alternative, but they may not be as efficient as vanadium-based catalysts in certain reactions
The uniqueness of this compound compounds lies in their ability to activate methane under relatively mild conditions and their versatility in various chemical reactions.
Conclusion
This compound compounds represent a fascinating area of research with significant potential in various scientific and industrial applications. Their unique properties and reactivity make them valuable tools for the activation and functionalization of methane, contributing to advancements in chemistry, biology, medicine, and industry.
属性
分子式 |
CH4V28 |
|---|---|
分子量 |
1442.40 g/mol |
IUPAC 名称 |
methane;vanadium |
InChI |
InChI=1S/CH4.28V/h1H4;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI 键 |
WPJPLVNAEBKXRM-UHFFFAOYSA-N |
规范 SMILES |
C.[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)

![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)






![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
